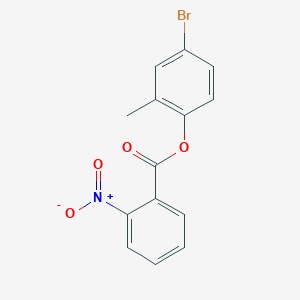
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is a chemical entity that falls under the category of organic compounds, specifically featuring an isoindoline-1,3-dione skeleton. This structural motif is noteworthy for its presence in various bioactive molecules, offering potential pharmacological activities. The compound's structural characteristics enable diverse chemical reactions, facilitating the synthesis of numerous derivatives with potentially valuable properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate organic reactions, leveraging the isoindoline-1,3-dione core as a versatile precursor. For example, the synthesis of a structurally related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, demonstrates the complex reactions involving amino-fluorophenyl-isoindole dione derivatives and chloro-dimethylpropanoyl chloride (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using techniques such as X-ray single crystal diffraction. These studies reveal the precise arrangement of atoms within the molecule, providing insights into its three-dimensional conformation and potential for intermolecular interactions (Huang Ming-zhi et al., 2005).
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
One relevant area of research that could parallel investigations into the specific compound involves the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol. These compounds have broad applications, from industrial solvents to precursors for the synthesis of polymers. Research focuses on improving the efficiency, yield, and purity of these compounds through methods such as membrane filtration and pervaporation, aiming to reduce energy consumption and costs (Zhi-Long Xiu & A. Zeng, 2008).
Pharmacodynamics and Pharmacokinetics of Propofol
In the realm of anaesthetics, studies on propofol offer insights into drug action mechanisms, including rapid induction and maintenance of anaesthesia, and recovery dynamics. Propofol research underscores the importance of understanding the pharmacological profiles of compounds for their effective and safe use in clinical settings (M. S. Langley & R. Heel, 1988).
Environmental Pollutants and Male Infertility
Research on environmental pollutants such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP) highlights concerns about their effects on male reproductive health. These studies investigate the mechanisms by which such compounds can induce germ cell apoptosis, potentially offering a model for studying similar compounds' reproductive toxicity (Raúl Lagos-Cabré & R. Moreno, 2012).
Antimicrobial Activity of Natural Compounds
Eugenol, a natural compound, demonstrates broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This type of research is pivotal for developing alternative antimicrobial agents, potentially guiding the exploration of synthetic compounds with similar structures for antimicrobial applications (A. Marchese et al., 2017).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWGORJKNKBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)
![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)
